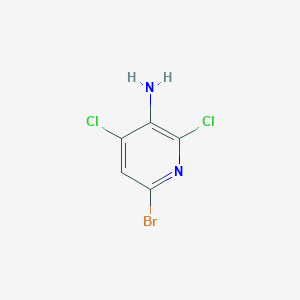

3-Amino-6-bromo-2,4-dichloropyridine

Description

Historical Context and Discovery

The development of 3-amino-6-bromo-2,4-dichloropyridine emerged from the broader exploration of halogenated pyridine derivatives that gained prominence in the late twentieth and early twenty-first centuries. Pyridine halogenation reactions have been recognized as crucial processes for obtaining the vast array of derivatives required for drug and agrochemical development. The specific synthesis and characterization of polyhalogenated aminopyridines like this compound evolved from systematic investigations into selective halogenation methodologies that could introduce multiple halogen substituents with precise regioselectivity.

Historical developments in aminopyridine chemistry reveal that these compounds have been extensively studied over recent decades owing to their interesting biological activities. The three isomeric forms of aminopyridines (2-aminopyridine, 3-aminopyridine, and 4-aminopyridine) have each contributed to understanding structure-activity relationships in heterocyclic systems. The evolution toward more complex polysubstituted derivatives, such as this compound, represents a natural progression in the field's development toward increasingly sophisticated molecular targets.

The synthetic methodologies leading to this compound's development were influenced by advances in halogenation chemistry, particularly the development of selective bromination and chlorination techniques. Recent mechanistic investigations have revealed that halogenation of pyridines through various pathways, including Zincke imine intermediates, can achieve highly regioselective outcomes under mild conditions. These advances provided the foundation for preparing complex polyhalogenated aminopyridines with the precision required for pharmaceutical applications.

Research into heterocyclic phosphine-mediated halogenation has also contributed to the synthetic accessibility of compounds like this compound. These methods enable selective halogenation of pyridine carbon-hydrogen precursors, facilitating the preparation of building blocks for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. The compound thus represents the culmination of decades of methodological development in heterocyclic chemistry.

Nomenclature and Structural Classification

This compound operates under a systematic nomenclature that precisely defines its structural features and substitution pattern. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-2,4-dichloropyridin-3-amine. Alternative nomenclature includes 2,4-dichloro-3-amino-6-bromopyridine, which emphasizes the dichlorination pattern while maintaining clarity regarding the amino and bromo substitutions.

The compound belongs to the broader classification of halogenated aminopyridines, specifically representing a trihalogenated derivative with an amino substituent. Within the hierarchical classification system, it falls under heterocyclic compounds, specifically azines, and more precisely as a substituted pyridine. The presence of three halogen atoms (one bromine and two chlorine atoms) classifies it among polyhalogenated heterocycles, while the amino group places it within the aminopyridine subcategory.

Structural analysis reveals that the compound features a pyridine ring with substitutions at positions 2, 3, 4, and 6, creating a highly functionalized heterocyclic system. The substitution pattern creates a unique electronic environment where the electron-withdrawing effects of the halogens are balanced by the electron-donating amino group. This electronic distribution significantly influences the compound's reactivity profile and makes it particularly valuable as a synthetic intermediate.

The molecular architecture can be further classified based on its substitution pattern, which creates distinct reactive sites for subsequent chemical transformations. The amino group at position 3 provides nucleophilic character, while the halogen substituents offer electrophilic sites for nucleophilic substitution reactions. This dual reactivity profile positions the compound as a versatile building block in organic synthesis.

Chemical Identity Parameters

The fundamental chemical identity of this compound is defined by several key molecular parameters that establish its unique chemical fingerprint. The compound possesses the molecular formula C₅H₃BrCl₂N₂, indicating a composition of five carbon atoms, three hydrogen atoms, one bromine atom, two chlorine atoms, and two nitrogen atoms. The molecular weight is precisely 241.90 grams per mole, reflecting the substantial contribution of the halogen substituents to the overall molecular mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃BrCl₂N₂ | |

| Molecular Weight | 241.90 g/mol | |

| CAS Registry Number | 237435-16-4 | |

| MDL Number | MFCD09750300 | |

| SMILES Notation | NC1=C(Cl)C=C(Br)N=C1Cl |

The Chemical Abstracts Service (CAS) registry number 237435-16-4 serves as the unique identifier for this compound in chemical databases and regulatory systems. The MDL number MFCD09750300 provides an additional identification system used in chemical informatics platforms. The Simplified Molecular Input Line Entry System (SMILES) notation NC1=C(Cl)C=C(Br)N=C1Cl provides a compact string representation of the molecular structure that enables computational analysis and database searching.

Computational chemistry data reveals important physicochemical properties that influence the compound's behavior in chemical and biological systems. The topological polar surface area (TPSA) is calculated at 38.91 Ų, indicating moderate polarity that affects membrane permeability and solubility characteristics. The calculated logarithmic partition coefficient (LogP) of 2.7331 suggests favorable lipophilicity for potential biological applications. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, with zero rotatable bonds, indicating a rigid molecular framework.

The InChI (International Chemical Identifier) code 1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 provides a standardized structural representation that facilitates precise chemical communication and database integration. The corresponding InChI Key MNMVXSHYBWKOIG-UHFFFAOYSA-N serves as a shortened hash of the full InChI, enabling rapid database searches while maintaining structural specificity.

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable significance within contemporary heterocyclic chemistry research, serving multiple roles as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the sophisticated level of functionalization achievable in modern pyridine chemistry, where multiple substituents can be introduced with precise regioselectivity to create highly functionalized heterocyclic platforms.

The research significance of this compound extends across several dimensions of chemical investigation. In synthetic methodology development, it serves as a challenging target that tests the limits of selective halogenation techniques. Recent advances in pyridine halogenation through Zincke imine intermediates have demonstrated that such complex substitution patterns can be achieved through carefully designed reaction sequences that overcome the inherent challenges of pyridine reactivity. These methodological developments have broader implications for the synthesis of other complex heterocyclic targets.

Within medicinal chemistry research, this compound represents a valuable scaffold for drug discovery efforts. Aminopyridines have been recognized for their diverse pharmacological activities, and the specific substitution pattern in this compound offers multiple vectors for structure-activity relationship exploration. The presence of both electron-withdrawing halogen substituents and an electron-donating amino group creates a unique electronic environment that can be fine-tuned for specific biological targets.

The compound's role in cross-coupling chemistry represents another significant research dimension. The multiple halogen substituents provide orthogonal reactive sites for sequential cross-coupling reactions, enabling the construction of complex molecular frameworks through controlled synthetic sequences. Research has demonstrated that such polyhalogenated pyridines can undergo chemoselective reactions at specific halogen positions, allowing for precise control over synthetic transformations.

Industrial applications research has highlighted the compound's potential as an intermediate in agrochemical synthesis. The unique substitution pattern provides access to bioactive molecules with enhanced stability and biological activity profiles. The compound's utility in this context stems from its ability to serve as a platform for introducing diverse substituents while maintaining the core pyridine framework essential for biological activity.

Current research trends indicate growing interest in developing more efficient synthetic routes to this compound and related compounds. This includes investigations into one-pot synthesis strategies that combine multiple halogenation and amination steps, potentially reducing the overall synthetic complexity and improving economic viability for large-scale applications. The compound thus continues to drive innovation in synthetic methodology while serving as a valuable tool for exploring structure-function relationships in heterocyclic chemistry.

Propriétés

IUPAC Name |

6-bromo-2,4-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrCl2N2/c6-3-1-2(7)4(9)5(8)10-3/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVXSHYBWKOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445437 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-16-4 | |

| Record name | 3-Amino-6-bromo-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination and Diazotization Route (Patent CN103420903A)

This method uses 2-amino-4-chloropyridine as the starting material and proceeds via two main steps:

Step 1: Bromination

- Dissolve 2-amino-4-chloropyridine in methylene dichloride.

- Cool the solution to 0 °C.

- Slowly add N-bromo-succinimide (NBS) in batches.

- Stir for 30 minutes until reaction completion (monitored by TLC).

- Workup involves solvent removal, dissolution in ethyl acetate with acid-base extraction, washing, drying, and concentration to yield 5-bromo-2-amino-4-chloropyridine intermediate.

- Yield: ~87%.

Step 2: Diazotization and Chlorination

- Dissolve the brominated intermediate in concentrated hydrochloric acid at -30 °C.

- Slowly add sodium nitrite to form the diazonium salt.

- After 1 hour, add cuprous chloride to replace the diazonium group with chlorine.

- Adjust pH to alkaline, extract with ethyl acetate, wash, dry, and purify by column chromatography.

- Yield: ~68%.

- The process is scalable to pilot scale (e.g., 5 kg starting material) with consistent yields.

- Avoids hazardous reagents like butyllithium and phosphorus oxychloride.

- Operates under mild conditions (0 °C to room temperature).

- Provides a short synthetic route with good overall yield.

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination | 2-amino-4-chloropyridine, NBS, CH2Cl2 | 0 °C | 87 | Stir 30 min, TLC monitored |

| Diazotization | NaNO2, HCl, CuCl | -30 °C to RT | 68 | 1 h reaction, column chromatography |

This method yields 3-amino-6-bromo-2,4-dichloropyridine after the diazotization step replaces the amino group at position 3 with chlorine, completing the dichloropyridine substitution pattern.

Alternative Amination and Bromination Methods (Patent CN101704781A)

This patent discusses preparation of amino pyridine bromide compounds, including related intermediates:

Ammonification method: Direct reaction of 2,6-dibromopyridine with ammonia at 190 °C to yield 2-amino-6-bromopyridine. However, this method is harsh, uses difficult-to-obtain raw materials, and is unsuitable for industrial scale.

Hydrolysis method: Reaction of 6-bromo-2-pyridinecarboxamide derivatives with hydrobromic acid to yield 2-amino-6-bromopyridine. This method also suffers from expensive and hard-to-get starting materials.

Hypobromite method: Preparation of sodium hypobromite solution by adding liquid bromine to sodium hydroxide solution at -5 to 0 °C, then reacting with bromopyridine derivatives. This method is useful for bromination steps but less directly applicable for the target compound without further functionalization.

These methods highlight the challenges in direct amination and bromination, emphasizing the need for milder, scalable routes like the diazotization approach.

Preparation of Dichloropyridine Precursors (Patent CN104529880A)

The synthesis of 2,3-dichloropyridine, a key intermediate for further functionalization, is achieved by:

- Saponification of 2,3,6-trichloropyridine with sodium hydroxide at 100-150 °C.

- Dechlorination under hydrogenation conditions at 40-80 °C.

- Chlorination with phosphorus oxychloride and amine catalysts.

This multi-step process yields 2,3-dichloropyridine, which can be further functionalized to introduce amino and bromo substituents.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Scale-up Feasibility | Notes |

|---|---|---|---|---|---|---|

| Bromination + Diazotization | 2-amino-4-chloropyridine | NBS bromination, diazotization | 0 °C, -30 °C to RT | 87 (bromo), 68 (diazo) | Yes | Mild, scalable, avoids hazardous reagents |

| Direct Amination (Harsh) | 2,6-dibromopyridine | Ammonia substitution | 190 °C | Not specified | No | Harsh conditions, not industrially viable |

| Hydrolysis of Carbamate | 6-bromo-2-pyridinecarboxamide | Hydrolysis with HBr | Not specified | Not specified | No | Expensive raw materials |

| Hypobromite Bromination | Bromopyridine derivatives | Bromination with NaOBr | -5 to 0 °C | Not specified | Yes | Useful for bromination steps |

| Dichloropyridine Synthesis | 2,3,6-trichloropyridine | Saponification, dechlorination, chlorination | 40-150 °C | Not specified | Yes | Precursor synthesis for further steps |

Research Findings and Practical Considerations

The bromination using N-bromo-succinimide in methylene dichloride at low temperature is highly selective and efficient, yielding the 6-bromo derivative with minimal side reactions.

Diazotization at low temperature (-30 °C) followed by copper(I) chloride substitution is a classical and reliable method to introduce chlorine at the 3-position, replacing the amino group.

The overall synthetic route avoids the use of highly reactive and dangerous reagents such as butyllithium or phosphorus oxychloride in the final steps, improving safety and scalability.

The process is amenable to scale-up, demonstrated at pilot scale with consistent yields and product purity.

Alternative methods involving direct amination or hydrolysis are less practical due to harsh conditions or expensive starting materials.

The preparation of dichloropyridine intermediates via saponification and chlorination provides a versatile platform for further functionalization.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-6-bromo-2,4-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the bromo and chloro groups can undergo electrophilic substitution.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts, aryl boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Synthesis of 3-Amino-6-bromo-2,4-dichloropyridine

The synthesis of this compound typically involves several steps including bromination and diazotization processes. A common method includes starting from 2-amino-4-chloropyridine, which is subjected to bromination using N-bromosuccinimide. The resulting intermediate undergoes further reactions to yield the desired product with high yields and purity .

Antimicrobial Properties

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial activities. These compounds have been tested against various bacterial strains and have shown effectiveness comparable to established antibiotics .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that certain pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle regulation . The structure of this compound allows it to interact with biological targets effectively, making it a candidate for further development in cancer therapies.

Antifolate Agents

Pyridine derivatives are known to act as antifolates by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells. The ability of this compound to function as a DHFR inhibitor positions it as a potential lead compound in the design of new antifolate drugs .

Neurological Disorders

Recent studies have highlighted the role of pyridine derivatives in treating neurological disorders. The ability to cross the blood-brain barrier suggests that this compound could be explored for neuroprotective effects or as a treatment for conditions such as Alzheimer's disease .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Amino-6-bromo-2,4-dichloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS Number : 237435-16-4

- Molecular Formula : C₅H₃BrCl₂N₂

- Molecular Weight : 242.36 g/mol

- Purity : ≥98% (as per commercial availability) .

Structural Features: This compound is a halogenated pyridine derivative with an amino group at position 3, bromine at position 6, and chlorine atoms at positions 2 and 3. The substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of 3-Amino-6-bromo-2,4-dichloropyridine with analogs:

Key Differences and Implications

Substituent Positions: The bromine at position 6 in the target compound distinguishes it from 3-Amino-5-bromo-2-chloropyridine (Br at position 5) and 4-Bromo-2,6-dichloropyridin-3-amine (Br at position 4). Positional differences alter steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions .

Functional Groups: Nitro vs. Amino: 6-Bromo-2-chloro-3-nitropyridine (CAS 1430341-84-6) has a nitro group instead of an amino group at position 3, making it more electrophilic but less nucleophilic than the target compound. Nitro groups are often intermediates reduced to amines in synthesis . Carboxylic Acid: 3-Bromo-6-chloropyridine-2-carboxylic acid (CAS 1235036-15-3) introduces acidity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound’s halogen-dominated hydrophobicity .

Alkyl vs. Halogen Substituents :

Research Findings

- Reactivity: The target compound’s dual chlorine atoms at positions 2 and 4 enhance its stability in SNAr (nucleophilic aromatic substitution) reactions compared to mono-chlorinated analogs .

- Biological Activity: Amino groups at position 3 in halogenated pyridines are associated with kinase inhibition, as seen in analogs like 4-Amino-6-chloropyrimidine (CAS 5305-59-9), a scaffold in antimalarial drugs .

Activité Biologique

3-Amino-6-bromo-2,4-dichloropyridine (ABCDP) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its potential as an enzyme inhibitor, receptor modulator, and its applications in drug development.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 241.9 g/mol

- Structural Characteristics : The compound features an amino group at the 3-position and bromine and chlorine substituents at the 6, 2, and 4 positions of the pyridine ring. This unique halogenation pattern contributes to its reactivity and biological activity.

Enzyme Inhibition

ABCDP has been investigated for its potential as an enzyme inhibitor , particularly targeting cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can significantly affect pharmacokinetics and drug interactions, making ABCDP a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research has shown that ABCDP exhibits antimicrobial properties against various pathogens. In vitro studies indicate its effectiveness against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as gram-negative bacteria like Escherichia coli and Proteus vulgaris. Its activity is comparable to established antibiotics, suggesting potential applications in treating bacterial infections .

Cytotoxicity

ABCDP has been evaluated for its cytotoxic effects on several cancer cell lines, including human promyelocytic leukemia HL60 cells, cervix carcinoma HeLa cells, and hepatocellular carcinoma HepG2 cells. Studies indicate that ABCDP can reduce cell viability in these lines, highlighting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of ABCDP against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Results showed that ABCDP exhibited submicromolar activity against MRSA strains, indicating strong antibacterial potential .

- Cytotoxicity Assessment : In a comprehensive cytotoxicity study using the MTT assay, ABCDP demonstrated significant cytotoxic effects on HepG2 cells with an IC50 value comparable to that of cisplatin, a standard chemotherapeutic agent. This suggests that ABCDP may serve as a lead compound for developing new cancer therapies .

Summary of Biological Activities

| Activity Type | Details |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes; affects drug metabolism. |

| Antimicrobial Activity | Effective against gram-positive and gram-negative bacteria; comparable to standard antibiotics. |

| Cytotoxicity | Reduces viability in various cancer cell lines; potential for anticancer drug development. |

Q & A

Basic Question: What are the recommended synthetic routes for 3-Amino-6-bromo-2,4-dichloropyridine, and how can intermediates be validated?

Answer:

Synthesis typically involves sequential halogenation and amination of pyridine derivatives. For example:

- Step 1: Start with 2,4-dichloropyridine. Introduce bromine at the 6-position via electrophilic substitution using brominating agents like (N-bromosuccinimide) under controlled conditions .

- Step 2: Introduce the amino group at the 3-position via catalytic amination (e.g., , ) or nucleophilic substitution with followed by reduction .

- Validation: Use (to confirm substitution patterns) and (to verify molecular weight). Compare melting points with structurally similar compounds (e.g., 6-Amino-3-bromo-2-methylpyridine melts at 80–82°C ).

Table 1: Key intermediates and characterization data for analogous compounds

| Compound | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|

| 6-Amino-3-bromo-2-methylpyridine | 80–82 | ||

| 4-Bromo-2,6-dichloropyridine | Not reported |

Advanced Question: How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for halogenated pyridines?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Methodological approaches include:

- Variable Temperature NMR: Identify temperature-dependent shifts to detect tautomeric equilibria.

- DFT Calculations: Compare computed chemical shifts with experimental data to validate structures .

- Microspectroscopic Imaging: Use techniques like AFM-IR (atomic force microscopy-infrared spectroscopy) to correlate molecular conformations in solid vs. solution states .

Basic Question: What storage conditions are optimal for maintaining the stability of this compound?

Answer:

Store under inert atmosphere (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or oxidation. For short-term use, desiccate at 4°C. Avoid exposure to light, as brominated pyridines are prone to photolytic decomposition .

Advanced Question: How can researchers assess the purity of this compound when HPLC and 1H NMR^1\text{H NMR}1H NMR yield conflicting results?

Answer:

- Multi-Method Validation: Combine , , and elemental analysis. For example, elemental analysis of should show Br (26.3%), Cl (28.4%), and N (10.2%).

- Ion Chromatography: Detect halide impurities (e.g., residual Cl⁻ or Br⁻) from incomplete substitution reactions .

Advanced Question: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions compared to chloro analogs?

Answer:

- Bromine vs. Chlorine: Bromine’s lower electronegativity and larger atomic radius enhance oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Experimental Design: Optimize reaction conditions using (0.5–2 mol%) and in DMF at 80°C. Monitor reaction progress via TLC with UV visualization .

Advanced Question: What computational methods are suitable for predicting the electronic properties of this compound?

Answer:

- DFT Studies: Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites.

- MD Simulations: Model solvation effects in DMSO or water to predict solubility and aggregation behavior .

Basic Question: How can researchers troubleshoot low yields in the amination step of this compound synthesis?

Answer:

- Catalyst Screening: Test alternative catalysts (e.g., or nanoparticles) to improve efficiency.

- Solvent Optimization: Replace polar aprotic solvents (DMF) with less coordinating solvents (toluene) to reduce side reactions .

Advanced Question: What strategies mitigate halogen scrambling during the synthesis of polyhalogenated pyridines?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.